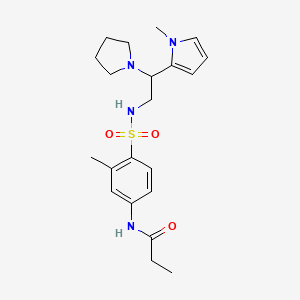![molecular formula C20H25N5O3 B2754835 4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887672-33-5](/img/structure/B2754835.png)
4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It’s included in many synthetic drug molecules and exhibits various pharmacological activities . Imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms .
Synthesis Analysis
Imidazole synthesis has been a topic of interest due to its broad range of chemical and biological properties . Various synthetic routes for imidazole and their derived products have been reported . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole is a highly polar compound with a dipole moment of 3.61 and is completely soluble in water . It shows 2 equivalent tautomeric properties and is an amphoteric structure that exhibits both acidic and basic character .Chemical Reactions Analysis
Imidazole and its derivatives are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are open to modification with various functional groups, which have been included in many synthetic drug molecules .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Imidazole derivatives are known for their therapeutic potential and are often used as key building blocks in drug design . They exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The compound could be explored for its potential use in creating new medications that target specific diseases, especially those where current treatments are limited or resistance has developed.
Pharmacology
In pharmacology, the study of drugs and their effects on biological systems, imidazole derivatives like “4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” can be investigated for their pharmacokinetics and pharmacodynamics . These studies could lead to the development of new drugs with improved efficacy, reduced side effects, and better patient outcomes.
Drug Design
The structural complexity and versatility of imidazole derivatives make them excellent candidates for drug design . Their ability to bind with various enzymes and receptors in the body can be harnessed to develop new drugs with specific targets, such as cancer cells or bacteria, potentially leading to breakthroughs in treatment options.
Synthetic Chemistry
Imidazole derivatives are also significant in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules . The compound could be utilized in the synthesis of new materials or chemicals with unique properties for industrial applications.
Biological Research
In biological research, imidazole derivatives are used to study enzyme mechanisms and metabolic pathways . They can act as inhibitors or activators of certain enzymes, helping to elucidate the biological processes in which these enzymes are involved.
Antibacterial Research
The antibacterial properties of imidazole derivatives are of particular interest in the development of new antibiotics . Research into compounds like “4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” could lead to the discovery of novel antibacterial agents that are effective against drug-resistant strains of bacteria.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds, making it a promising structure in drug discovery . Due to the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the exploration of imidazole and its derivatives’ various pharmacological potentials is a major area of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
4-methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-10-25-18(26)16-17(22(3)20(25)27)21-19-23(11-12-24(16)19)14-8-6-7-9-15(14)28-13-5-2/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRAESWAXADOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4OCCC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

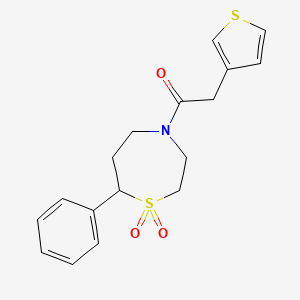
![N-cyclohexyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2754754.png)
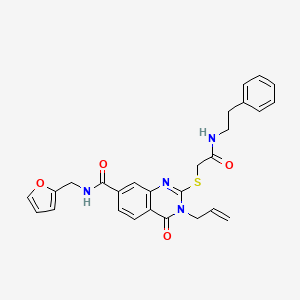
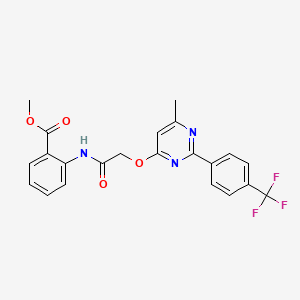

![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

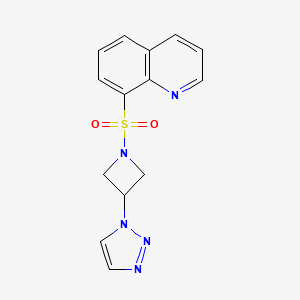
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)
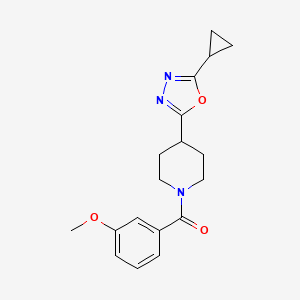

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)

